molecular formula C12H24IN B1661715 1,3,3,8,8-Pentamethyl-3-azoniabicyclo(3.2.1)octane iodide CAS No. 941-14-0

1,3,3,8,8-Pentamethyl-3-azoniabicyclo(3.2.1)octane iodide

Cat. No. B1661715
CAS RN: 941-14-0
M. Wt: 309.23 g/mol
InChI Key: WTCYLTWABCZDFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3,8,8-Pentamethyl-3-azoniabicyclo(3.2.1)octane iodide is a useful research compound. Its molecular formula is C12H24IN and its molecular weight is 309.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,3,8,8-Pentamethyl-3-azoniabicyclo(3.2.1)octane iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >46.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,3,8,8-Pentamethyl-3-azoniabicyclo(3.2.1)octane iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,3,8,8-Pentamethyl-3-azoniabicyclo(3.2.1)octane iodide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

941-14-0

Product Name

1,3,3,8,8-Pentamethyl-3-azoniabicyclo(3.2.1)octane iodide

Molecular Formula

C12H24IN

Molecular Weight

309.23 g/mol

IUPAC Name

1,3,3,8,8-pentamethyl-3-azoniabicyclo[3.2.1]octane;iodide

InChI

InChI=1S/C12H24N.HI/c1-11(2)10-6-7-12(11,3)9-13(4,5)8-10;/h10H,6-9H2,1-5H3;1H/q+1;/p-1

InChI Key

WTCYLTWABCZDFF-UHFFFAOYSA-M

SMILES

CC1(C2CCC1(C[N+](C2)(C)C)C)C.[I-]

Canonical SMILES

CC1(C2CCC1(C[N+](C2)(C)C)C)C.[I-]

solubility

46.4 [ug/mL]

Origin of Product

United States

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